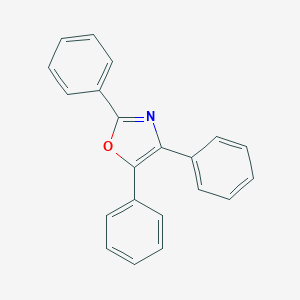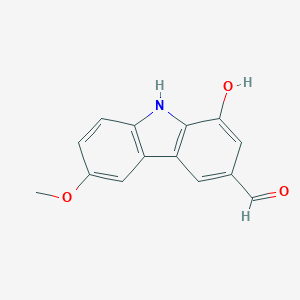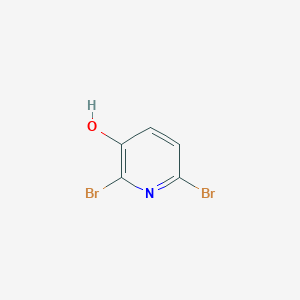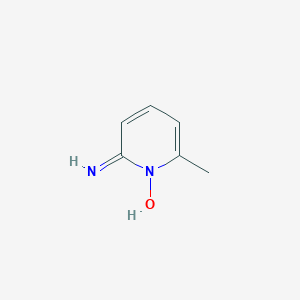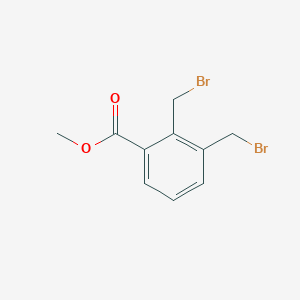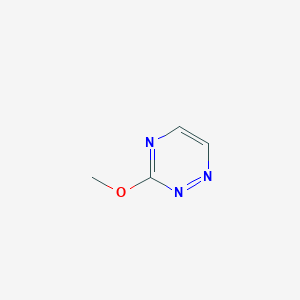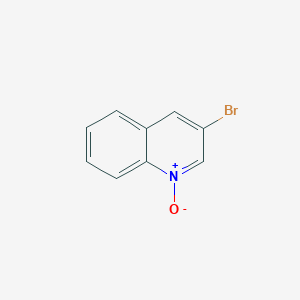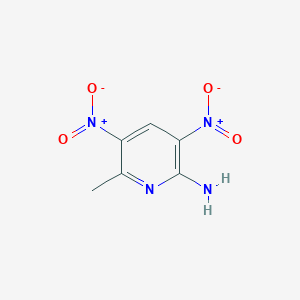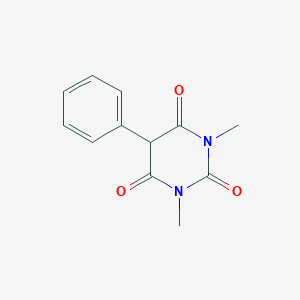
1,3-Dimethyl-5-phenylbarbituric acid
Overview
Description
1,3-Dimethyl-5-phenylbarbituric acid is a chemical compound with the molecular formula C12H12N2O3 . It is also known by other names such as 1,3-dimethyl-5-phenylpyrimidine-2,4,6 (1h,3h,5h)-trione and 1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione . It is also referred to as metharbital, a barbiturate drug that acts as a central nervous system depressant .
Synthesis Analysis
The synthesis of 1,3-Dimethyl-5-phenylbarbituric acid derivatives has been achieved through various methods. One approach involves the reaction of 1,3-dimethylurea, malonic acid, and acetic anhydride in acetic acid . Another method involves the synthesis of 1,3-Dimethylbarbituric acid based enamine derivatives, which demonstrated promising inhibition against AChE and BuChE .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-5-phenylbarbituric acid consists of a barbituric acid core with two methyl groups at the 1 and 3 positions and a phenyl group at the 5 position . The molecular weight of the compound is 232.23 g/mol .Chemical Reactions Analysis
1,3-Dimethyl-5-phenylbarbituric acid can undergo various chemical reactions. For instance, it can undergo nucleophilic substitution reactions to synthesize new derivatives .Physical And Chemical Properties Analysis
1,3-Dimethyl-5-phenylbarbituric acid has a molecular weight of 232.23 g/mol. It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Enantioselective Catalytic Transformations
Barbituric acid derivatives, including 1,3-Dimethyl-5-phenylbarbituric acid, have been used as building blocks for the elaboration of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences . They have been used in enantioselective catalytic reactions developed for barbituric acid platforms using organocatalytic and metal-based enantioselective sequences .
Construction of Chiral Scaffolds
The specific properties of these rather planar scaffolds, which also encompass either a high Brønsted acidity concerning the native barbituric acid or the marked electrophilic character of alkylidene barbituric acids, required specific developments to achieve efficient asymmetric processes .
Synthesis of Biologically Active Compounds
Various organic derivatives of 1,3-dimethylbarbituric acid attract widespread interest as biologically active compounds, medicinal agents, and precursors in organic synthesis .
Precursors in Organic Synthesis
The chemical reactivity of the cyclobutane moiety in 1,3-dimethyl-5-methylidenebarbituric acid dimer was examined at room temperature toward various primary aliphatic amines and hydroxide ion, as well as in acidic medium .
Molecular Docking and Dynamics Simulation
Molecular docking revealed a high binding affinity of one of the obtained compounds. In addition, the molecular dynamics simulation and binding free energy calculation data confirmed that the compound is the most stable among the others .
Nucleophile Substitution Reactions
Various types of nucleophiles, including cyanide, barbiturate, sulfide anions and 1,2-bis (diphenylphosphino)ethane substitute the pyridinium fragment in 2 leading to synthesis of new organic derivatives .
Synthesis of Amino (Thiomethyl) Methylene Derivatives
Compound 8 reacts with aqueous ammonia to give 5-amino (thiomethyl)methylene-1,3-dimethylbarbituric acid .
Pharmaceutical Applications
Various barbiturates are well-known in pharmaceutical and medicinal chemistry as anxiolytic and anticonvulsants agents and could be employed to induce anesthesia in surgery procedures .
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethyl-5-phenylbarbituric acid is the gamma-aminobutyric acid subtype receptors (GABAA receptors) . These receptors play a crucial role in the central nervous system, where they mediate inhibitory neurotransmission .
Mode of Action
1,3-Dimethyl-5-phenylbarbituric acid acts as a nonselective central nervous system depressant . It promotes binding to the GABAA receptors, thereby increasing synaptic inhibition . Additionally, it modulates chloride currents through receptor channels and inhibits glutamate-induced depolarizations .
Biochemical Pathways
The compound’s action on GABAA receptors affects several biochemical pathways. By enhancing the inhibitory effects of GABA, it can decrease neuronal excitability and suppress seizure activity. This makes it useful in the management of various seizure disorders .
Pharmacokinetics
After oral ingestion, 1,3-Dimethyl-5-phenylbarbituric acid is rapidly absorbed, with a bioavailability of >90% . It is extensively metabolized in the liver to two major metabolites . The compound undergoes autoinduction, meaning its clearance can increase, which may require an upward dosage adjustment when prescribed as monotherapy . In adults, 20–25% of an administered dose is excreted as unchanged phenobarbital in urine .
Result of Action
The molecular and cellular effects of 1,3-Dimethyl-5-phenylbarbituric acid’s action are primarily related to its impact on GABAA receptors. By increasing synaptic inhibition, it can reduce neuronal excitability, which can help control seizures .
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-13-10(15)9(8-6-4-3-5-7-8)11(16)14(2)12(13)17/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFMJBRXTRUGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995067 | |
| Record name | 1,3-Dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Dimethyl-5-phenylbarbituric acid | |
CAS RN |
7391-66-4 | |
| Record name | 1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7391-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 1,3-dimethyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007391664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7391-66-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



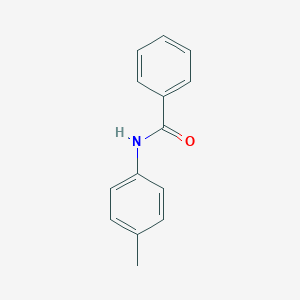
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
